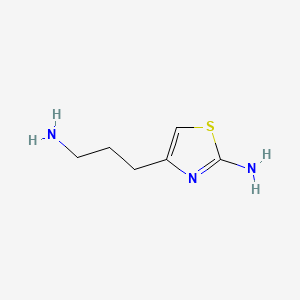

4-(3-Aminopropyl)-1,3-thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(3-Aminopropyl)-1,3-thiazol-2-amine” is a type of organic compound containing an amine group and a thiazole ring. Amines are derivatives of ammonia and contain a nitrogen atom with a lone pair of electrons. Thiazoles are aromatic heterocycles that contain both sulfur and nitrogen in the ring .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, amines can generally be synthesized through methods such as reductive amination or nucleophilic substitution . Thiazoles can be synthesized through the Hantzsch thiazole synthesis or the Cook-Heilbron thiazole synthesis .Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a thiazole ring attached to a three-carbon chain (propyl) with an amine group at the end. The exact structure would depend on the position of these groups .Chemical Reactions Analysis

Amines can undergo a variety of reactions, including alkylation, acylation, and reactions with nitrous acid. Thiazoles can participate in reactions such as S-alkylation, N-alkylation, and reactions with electrophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on factors such as its exact molecular structure and the presence of any functional groups .Scientific Research Applications

Synthesis and Chemical Reactivity

Thiazole derivatives, including 4-(3-Aminopropyl)-1,3-thiazol-2-amine, are highly reactive and versatile compounds used in various chemical syntheses. Metwally et al. (2004) discussed the synthesis and reactions of 2-amino-4-substituted-1,3-thiazoles, highlighting their accessibility through various approaches, including waste-free solid-state procedures. These compounds are utilized in creating numerous syntheses, leveraging the high reactivity of the amino group and the thiazole ring for the development of complex N,S-heterocycles with diverse biological activities (Metwally, Abdel‐Latif, Amer, & Kaupp, 2004).

Corrosion Inhibition

A significant application of this compound derivatives is in the field of corrosion inhibition. Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on several thiazole and thiadiazole derivatives, including 2-amino-4-(4-chlorophenyl)-thiazole, demonstrating their effectiveness in preventing corrosion of iron (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016). Their study provides insights into the potential industrial applications of these compounds in protecting metal surfaces.

Material Science and Polymers

Aminothiazole derivatives have also been investigated for their application in material science, particularly in the modification of polymers to impart desirable properties. Aly and El-Mohdy (2015) explored the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, including 2-aminothiazole. This modification aimed to enhance the hydrogels' physical and mechanical properties and impart antibacterial and antifungal activities, indicating the potential for medical applications of these modified polymers (Aly & El-Mohdy, 2015).

Biological Activities

The chemical structure and reactivity of this compound derivatives lend these compounds to exploration for various biological activities. Khalifa (2018) reviewed the biological activities of 2-aminothiazole derivatives, underscoring their utility in synthesizing biologically active molecules, including as intermediates in antibiotics synthesis and as corrosion inhibitors for mild steel protection. This review highlights the broad spectrum of potential pharmaceutical and industrial applications of these compounds (Khalifa, 2018).

Mechanism of Action

Target of Action

It’s worth noting that aminopropyl-based compounds are known to interact with various cellular targets, including nucleic acids and proteins .

Mode of Action

Due to its structural similarity to other aminopropyl-based compounds, it can be inferred that it may interact with its targets via hydrogen bonding and electrostatic interactions .

Biochemical Pathways

Polyamines, such as spermidine, are involved in various physiological activities in plants like chlorophyll fluorescence yield, stomatal conductance, and electron transport .

Pharmacokinetics

Similar compounds are known to exhibit diverse pharmacokinetic properties, including rapid absorption and elimination .

Result of Action

Related aminopropyl compounds are known to modulate downstream transcriptomic, proteomic, metabolomic, and hormonal pathways affecting growth, development, and stress tolerance .

Future Directions

Properties

IUPAC Name |

4-(3-aminopropyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S/c7-3-1-2-5-4-10-6(8)9-5/h4H,1-3,7H2,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXZFXWMILDPTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650837 |

Source

|

| Record name | 4-(3-Aminopropyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136604-78-9 |

Source

|

| Record name | 2-Amino-4-thiazolepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136604-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Aminopropyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B591666.png)

![(3H-Imidazo[4,5-b]pyridin-5-yl)methanol](/img/structure/B591670.png)

![(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B591679.png)